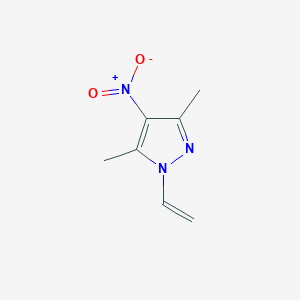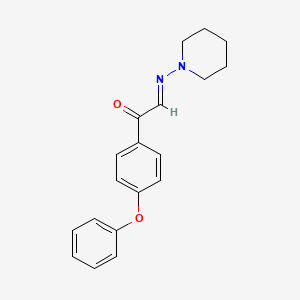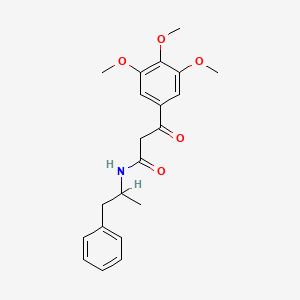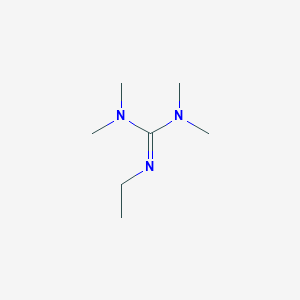
1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with ethenylating agents under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethenyl group can participate in electrophilic substitution reactions.
Cyclization: The compound can form more complex heterocyclic structures through cyclization reactions
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Electrophilic reagents such as halogens and acids are used.
Cyclization: Catalysts like palladium or copper are often employed.
Major Products:
Oxidation: 3,5-dimethyl-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Cyclization: Complex heterocyclic compounds with potential pharmaceutical applications.
Scientific Research Applications
1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Similar structure but lacks the ethenyl group.
1-Methyl-3,5-dimethyl-4-nitro-1H-pyrazole: Similar but with a methyl group instead of an ethenyl group
Uniqueness: 1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
21487-24-1 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1-ethenyl-3,5-dimethyl-4-nitropyrazole |
InChI |
InChI=1S/C7H9N3O2/c1-4-9-6(3)7(10(11)12)5(2)8-9/h4H,1H2,2-3H3 |
InChI Key |
FGUSWKFZEXMPOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C=C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)












